molecular formula C14H20O4 B14023372 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole CAS No. 5442-27-3

5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole

Cat. No.: B14023372
CAS No.: 5442-27-3
M. Wt: 252.31 g/mol
InChI Key: ORUDRKSTTQKZCG-UHFFFAOYSA-N
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Description

5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is a synthetic benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a (1-butoxyethoxy)methyl group. This structural motif introduces both lipophilic (butoxy chain) and moderately polar (ethoxy linkage) properties, influencing its solubility and reactivity. Its molecular formula is inferred as C₁₄H₂₀O₄, with a molecular weight of 264.31 g/mol, based on the substituent’s composition.

Properties

CAS No.

5442-27-3

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

5-(1-butoxyethoxymethyl)-1,3-benzodioxole

InChI

InChI=1S/C14H20O4/c1-3-4-7-15-11(2)16-9-12-5-6-13-14(8-12)18-10-17-13/h5-6,8,11H,3-4,7,9-10H2,1-2H3

InChI Key

ORUDRKSTTQKZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Etherification via Halomethyl Intermediate

One common approach involves the preparation of a halomethyl intermediate at the 5-position of the benzodioxole ring, which then undergoes nucleophilic substitution with 1-butoxyethanol or its derivatives to form the (1-butoxyethoxy)methyl substituent.

  • Step 1: Halogenation of 1,3-benzodioxole at the 5-position to form 5-(halomethyl)-1,3-benzodioxole.
  • Step 2: Reaction of the halomethyl intermediate with 1-butoxyethanol under basic conditions to promote nucleophilic substitution, yielding 5-[(1-butoxyethoxy)methyl]-1,3-benzodioxole.

This method requires careful control of temperature and solvent to avoid side reactions and ensure high selectivity.

Catalytic Functionalization Using Ruthenium Catalysts

According to patent EP4180426A1, ruthenium-based catalysts such as Ru3(CO)12 combined with triphenylphosphine derivatives can be used to facilitate selective functionalization of benzodioxole derivatives. Although this patent focuses on related 1,3-benzodioxole derivatives, the catalytic system can be adapted for the selective introduction of ether groups at the 5-position.

  • The catalytic process involves hydrolysis, optical resolution using optically active amines, and subsequent functional group transformations.
  • The process achieves high yields (above 90%) and allows for the preparation of enantiomerically pure compounds when chiral centers are involved.

Multi-Step Synthesis via Hydrazone and Hemiketal Intermediates

A detailed synthetic strategy described in US Patent 6160133A involves:

  • Starting from 3,4-methylenedioxyphenyl acetone derivatives.
  • Performing chiral reduction of ketones to produce enantiomerically pure alcohol intermediates.
  • Formation of dihydrobenzopyran intermediates via Pictet-Spengler reactions.
  • Oxidation and hydrazone formation steps to introduce nitrogen functionalities.
  • Final reduction and functionalization to obtain the desired benzodioxole derivatives.

While this method is primarily designed for nitrogen-containing derivatives, the intermediate steps and catalytic conditions provide insights into controlling substitution patterns on the benzodioxole ring, which can be adapted for the synthesis of 5-[(1-butoxyethoxy)methyl]-1,3-benzodioxole.

Synthesis of Related Benzodioxole Derivatives via Carboxylic Acid Intermediates

Other synthetic routes involve the preparation of benzodioxole carboxylic acid derivatives, which can be transformed into esters or ethers through standard organic reactions.

  • For example, synthesis of 1,3-benzodioxole-5-carboxylic acid methyl ester from methyl gallate and dibromomethane under potassium hydrogen carbonate in dimethyl sulfoxide at 60°C has been reported with a 55% yield.
  • Such intermediates can be further functionalized to introduce ether substituents analogous to the (1-butoxyethoxy)methyl group.

Comparative Data Table of Key Preparation Methods

Methodology Key Steps Catalysts/Reagents Yield (%) Notes
Halomethyl intermediate etherification Halogenation → Nucleophilic substitution Halogenating agents, 1-butoxyethanol, base Variable Common, straightforward; requires careful control to avoid side reactions
Ruthenium-catalyzed selective functionalization Catalytic hydrolysis → Optical resolution → Functionalization Ru3(CO)12, P(o-Tol)3, optically active amines >90 High yield and enantiomeric purity achievable; complex catalyst system
Multi-step chiral reduction and Pictet-Spengler Ketone reduction → Cyclization → Oxidation → Hydrazone formation Sodium borohydride, DDQ, hydrazides Variable Suitable for nitrogen-containing derivatives; adaptable for benzodioxole substitution
Carboxylic acid intermediate synthesis Methyl gallate + dibromomethane + KHCO3 in DMSO Dibromomethane, KHCO3 55 Provides carboxylic acid intermediates for further functionalization

Research Discoveries and Perspectives

  • The ruthenium-catalyzed method represents a significant advancement in selective functionalization of benzodioxole derivatives, enabling high yields and stereochemical control. This is crucial for pharmaceutical applications where enantiomeric purity affects biological activity.
  • The multi-step synthetic routes involving chiral reductions and cyclizations offer flexibility to introduce diverse substituents on the benzodioxole scaffold, including the (1-butoxyethoxy)methyl group, although these methods are more complex and time-consuming.
  • The etherification via halomethyl intermediates remains a practical and widely used approach for introducing alkoxyalkyl substituents, balancing simplicity and efficiency.
  • The synthesis of related benzodioxole carboxylic acid derivatives provides alternative pathways for functionalization and may serve as starting points for the synthesis of 5-[(1-butoxyethoxy)methyl]-1,3-benzodioxole through subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities. Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In the medical field, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets and pathways, which could lead to the development of new drugs.

Industry

Industrially, this compound is used in the production of various chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of specific proteins and signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzodioxole derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole (1-Butoxyethoxy)methyl C₁₄H₂₀O₄ 264.31 Likely high lipophilicity; potential pesticide synergist
5-(1,1-Dimethylethyl)-1,3-benzodioxole (tert-butyl) tert-Butyl C₁₁H₁₄O₂ 178.23 Boiling point: ~250°C; no CYP1A1 induction in mice
Safrole (5-Allyl-1,3-benzodioxole) Allyl C₁₀H₁₀O₂ 162.18 B.P. 235–237°C; controlled precursor (Table I, 1988 Convention)
Isosafrole (5-(1-Propenyl)-1,3-benzodioxole) 1-Propenyl C₁₀H₁₀O₂ 162.18 Controlled substance; used in MDMA synthesis
SXT1596 (5-(2-Nitro-1-propenyl)-1,3-benzodioxole) 2-Nitropropenyl C₁₀H₉NO₄ 207.19 Anti-tumor activity (tubulin binding, telomerase inhibition)
5-(2-Propenyl)-1,3-benzodioxole 2-Propenyl (allyl) C₁₀H₁₀O₂ 162.18 Natural occurrence in Piper sarmentosum; unstudied bioactivity

Physicochemical Properties

  • Solubility : Alkoxy chains (e.g., butoxyethoxy) enhance lipid solubility, contrasting with allyl/propenyl groups, which slightly increase polarity. Safrole and isosafrole are insoluble in water but miscible in organic solvents .
  • Thermal Stability : tert-Butyl derivatives exhibit higher boiling points (~250°C) compared to allyl/propenyl analogues (~235°C), suggesting increased stability .

Biological Activity

5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data that highlight its interactions with biological systems.

5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is a derivative of benzodioxole, a structure known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}O4_{4}
  • Molecular Weight : 238.28 g/mol

Anticancer Properties

Research has indicated that compounds related to benzodioxole exhibit significant anticancer properties. A study focused on various benzodioxole derivatives found that some exhibited cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. Specifically, certain derivatives demonstrated the ability to induce apoptosis and inhibit DNA synthesis in these cancer cells, suggesting potential therapeutic applications in oncology .

Genotoxicity and Safety Assessment

Safety assessments have been conducted on compounds related to 1,3-benzodioxole. For instance, 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate was evaluated for genotoxicity using the Ames test and in vitro micronucleus tests. Results indicated no mutagenic effects at tested concentrations, suggesting that this class of compounds does not pose a significant genotoxic risk .

Interaction with Cholinesterases

While exploring the relationship between anticancer activity and cholinesterase inhibition, it was found that certain benzodioxole derivatives did not show significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). This lack of inhibition suggests that the anticancer mechanisms may not be directly related to cholinergic pathways .

Data Table: Biological Activity Summary

Activity Findings
Anticancer ActivitySignificant cytotoxic effects on A549 and C6 cell lines; induces apoptosis
GenotoxicityNon-mutagenic in Ames test; non-clastogenic in micronucleus test
Cholinesterase InhibitionMinimal inhibition observed; no correlation with anticancer activity

Case Study 1: Anticancer Efficacy

In a study evaluating new benzodioxole-based thiosemicarbazone derivatives, one compound was identified as particularly effective against C6 glioma cells. It demonstrated a significant increase in early and late apoptosis rates and disrupted mitochondrial membrane potential. This indicates that modifications to the benzodioxole structure can enhance anticancer efficacy .

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment of related benzodioxole compounds evaluated repeated dose toxicity and potential reproductive toxicity. The findings suggested low toxicity levels under standard testing conditions, reinforcing the safety profile of these compounds for potential therapeutic use .

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